molecular formula C16H30O3 B1424351 9,12-Tetradecadien-1-ol, acetate, (E,E)- CAS No. 70654-47-6

9,12-Tetradecadien-1-ol, acetate, (E,E)-

Cat. No. B1424351
CAS RN: 70654-47-6
M. Wt: 270.41 g/mol
InChI Key: FEHAKIBUZKQEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9,12-Tetradecadien-1-ol, acetate, (E,E)-” is a chemical compound with the formula C16H28O2 and a molecular weight of 252.3923 . It is also known by other names such as (Z)-9- (E)-12-Tetradecadien-1-ol acetate, Z,E-9,12-Tetradecadien-1-yl acetate, and Z,E-9,12-Tetradecadien-1-ol acetate . This compound is the main component of the pheromone of insects Ephestia Kuehniella and Plodia Interpunctella, and cereal pests .


Molecular Structure Analysis

The molecular structure of “9,12-Tetradecadien-1-ol, acetate, (E,E)-” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is ZZGJZGSVLNSDPG-FDTUMDBZSA-N .


Physical And Chemical Properties Analysis

The compound “9,12-Tetradecadien-1-ol, acetate, (E,E)-” has a molecular weight of 252.3923 . Its chemical structure can be represented by the formula C16H28O2 .

Mechanism of Action

The compound “9,12-Tetradecadien-1-ol, acetate, (E,E)-” is a pheromone component in certain insects. Pheromones are chemicals that are used for communication between members of the same species. In the case of “9,12-Tetradecadien-1-ol, acetate, (E,E)-”, it is used by insects such as Ephestia Kuehniella and Plodia Interpunctella .

properties

IUPAC Name

acetic acid;tetradeca-9,12-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h2-3,5-6,15H,4,7-14H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHAKIBUZKQEOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC=CCCCCCCCCO.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,12-Tetradecadien-1-ol, acetate, (E,E)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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